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molecular formula C5H7NO3 B8542229 4-Methyl-morpholine-2,3-dione

4-Methyl-morpholine-2,3-dione

Cat. No. B8542229
M. Wt: 129.11 g/mol
InChI Key: UKUXKKFOPDVTIM-UHFFFAOYSA-N
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Patent
US06284755B1

Procedure details

Following the procedure of G. Drefahl, M. Hartmann and A. Skurk, Chem. Ber. 1966, 99, diethyl oxalate (1.81 mL, 0.0133 mol) and N-methylamino-ethanol (1 g, 0.0133 mol) were dissolved in toluene(50 mL) and heated at reflux for 5 h. The reaction mixture was concentrated to dryness, triturated with ether, and the residue chromatographed (SiO2, 0-5% MeOH in CH2Cl2) to give the title compound.
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4][CH2:5][CH3:6])=[O:3].[CH3:11][NH:12]C(O)C>C1(C)C=CC=CC=1>[CH3:11][N:12]1[CH2:6][CH2:5][O:4][C:2](=[O:3])[C:1]1=[O:8]

Inputs

Step One
Name
Quantity
1.81 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
CNC(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
triturated with ether
CUSTOM
Type
CUSTOM
Details
the residue chromatographed (SiO2, 0-5% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(OCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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